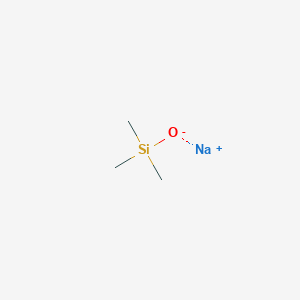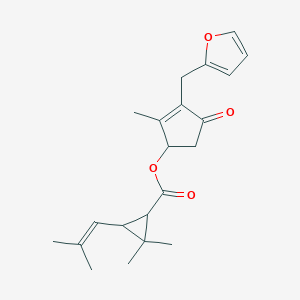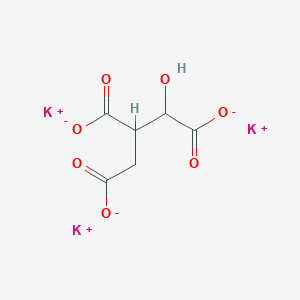
Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripotassium 1-hydroxypropane-1,2,3-tricarboxylate, also known as potassium citrate, is a chemical compound with the molecular formula K3C6H5O7. It is a white crystalline powder that is commonly used in the food industry as a preservative and flavor enhancer. However, potassium citrate also has several important applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
Potassium citrate works by binding to hydrogen ions in solution, helping to maintain a stable pH level. This makes it an effective buffering agent in biological systems, where a stable pH is critical for maintaining cellular function. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate can bind to heavy metals in solution, helping to remove them from biological samples.
生化学的および生理学的効果
Potassium citrate has several important biochemical and physiological effects. It is an important source of Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate, which is an essential nutrient for many biological processes. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate can help to prevent the formation of kidney stones by increasing the pH of urine, making it less acidic and reducing the risk of stone formation.
実験室実験の利点と制限
Potassium citrate has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound that is easy to work with. Additionally, it is a highly effective buffering agent that can help to maintain a stable pH in biological systems. However, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate also has some limitations, including its tendency to form insoluble precipitates in solution and its potential to interfere with certain biochemical assays.
将来の方向性
There are many potential future directions for research involving Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate. One area of interest is the development of new methods for synthesizing Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate, which could improve its purity and reduce production costs. Additionally, researchers are exploring new applications for Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate in the fields of medicine and biotechnology, including its potential use as a therapeutic agent for the treatment of kidney stones and other diseases. Finally, there is interest in exploring the mechanisms of action of Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate in more detail, in order to better understand its effects on biological systems.
合成法
Potassium citrate can be synthesized through several different methods, including the reaction of citric acid with Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate hydroxide or Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate carbonate. The most commonly used method involves the reaction of citric acid with Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate bicarbonate, which produces Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate along with carbon dioxide and water.
科学的研究の応用
Potassium citrate has many applications in scientific research, particularly in the fields of biochemistry and physiology. It is commonly used as a buffering agent in biological experiments, helping to maintain a stable pH level in cell cultures and other biological systems. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate is often used as a chelating agent, helping to bind and remove heavy metals from biological samples.
特性
CAS番号 |
17001-82-0 |
|---|---|
製品名 |
Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate |
分子式 |
C6H5K3O7 |
分子量 |
306.39 g/mol |
IUPAC名 |
tripotassium;1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3K/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
InChIキー |
BORGOURGDKLMHZ-UHFFFAOYSA-K |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
正規SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




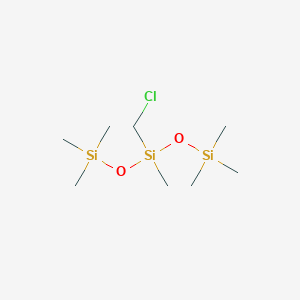
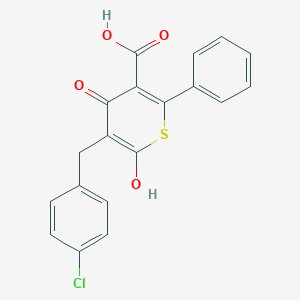
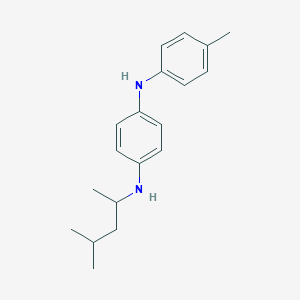
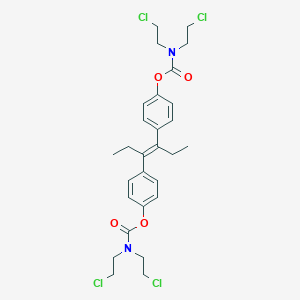
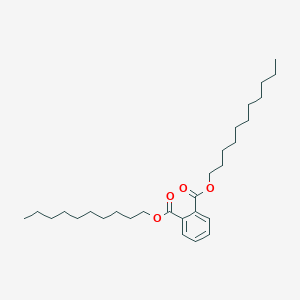
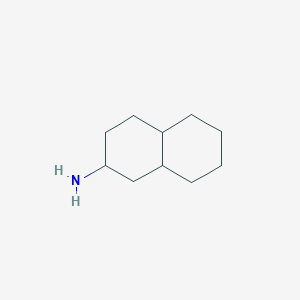
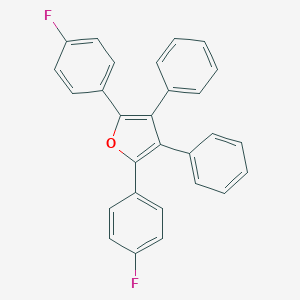
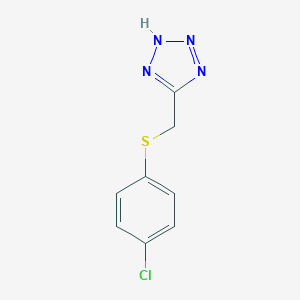
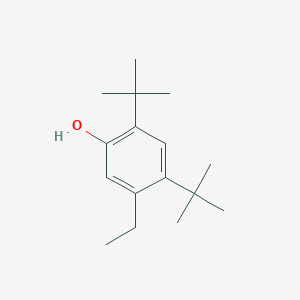
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
